molecular formula C7H12Br2O2 B2932752 tert-Butyl 2,3-dibromopropanoate CAS No. 49855-41-6

tert-Butyl 2,3-dibromopropanoate

Cat. No. B2932752
CAS RN: 49855-41-6
M. Wt: 287.979
InChI Key: PFUYTJUZEPQIIF-UHFFFAOYSA-N
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Description

“tert-Butyl 2,3-dibromopropanoate” is a chemical compound with the CAS Number: 49855-41-6 . It has a molecular weight of 287.98 .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H12Br2O2 . The InChI code for this compound is 1S/C7H12Br2O2/c1-7(2,3)11-6(10)5(9)4-8/h5H,4H2,1-3H3 .

Scientific Research Applications

Catalytic Asymmetric Synthesis

  • tert-Butyl compounds have been utilized in catalytic asymmetric synthesis, such as the oxidation of tert-butyl disulfide and the synthesis of tert-butanesulfinamides, sulfoxides, and sulfinimines. These processes highlight the role of tert-butyl compounds in producing chiral molecules, which are crucial in pharmaceutical and agrochemical industries (Cogan et al., 1998).

Physicochemical and Pharmacokinetic Properties

  • The tert-butyl group, similar to tert-Butyl 2,3-dibromopropanoate, is a common motif in medicinal chemistry, influencing the properties of bioactive compounds. Studies have documented how this group affects lipophilicity and metabolic stability, vital for drug development (Westphal et al., 2015).

Chemoselective Synthesis

  • tert-Butyl esters have been employed in chemoselective synthesis processes, such as the production of 2H-chromene or coumarin derivatives. This indicates the potential of tert-butyl compounds in facilitating selective chemical reactions in organic synthesis (Faridoon et al., 2015).

Environmental Chemistry

  • In environmental chemistry, studies have shown the formation and degradation of chloro organic compounds from tert-butyl ethers, which can be relevant in understanding the environmental impact and behavior of similar tert-butyl compounds (Cysewski et al., 2006).

Synthetic Organic Chemistry

  • The direct and efficient synthesis of tertiary butyl esters using flow microreactor systems demonstrates the utility of tert-butyl compounds in modern synthetic methodologies, offering more efficient and sustainable processes (Degennaro et al., 2016).

properties

IUPAC Name

tert-butyl 2,3-dibromopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Br2O2/c1-7(2,3)11-6(10)5(9)4-8/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUYTJUZEPQIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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